molecular formula C13H21NO B12296110 (S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol

(S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol

Cat. No.: B12296110
M. Wt: 207.31 g/mol
InChI Key: NIDOJZPGODHVAW-GFCCVEGCSA-N
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Description

(S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol is a chiral compound with a unique structure characterized by the presence of a pentamethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3,4,5,6-pentamethylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents including thionyl chloride, phosphorus tribromide, or tosyl chloride.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of alkyl halides or tosylates.

Scientific Research Applications

(S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-mesitylethan-1-ol: Similar structure but with different substitution patterns on the phenyl ring.

    2-Amino-2-(2,4,6-trimethylphenyl)ethan-1-ol: Another related compound with fewer methyl groups on the phenyl ring.

Uniqueness

(S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol is unique due to its high degree of methyl substitution, which can influence its steric and electronic properties, making it a valuable compound in asymmetric synthesis and other specialized applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(2S)-2-amino-2-(2,3,4,5,6-pentamethylphenyl)ethanol

InChI

InChI=1S/C13H21NO/c1-7-8(2)10(4)13(12(14)6-15)11(5)9(7)3/h12,15H,6,14H2,1-5H3/t12-/m1/s1

InChI Key

NIDOJZPGODHVAW-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(C(=C(C(=C1C)C)[C@@H](CO)N)C)C

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(CO)N)C)C

Origin of Product

United States

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